molecular formula C24H35N2O7Rh B1529472 Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium CAS No. 929896-28-6

Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium

Cat. No.: B1529472
CAS No.: 929896-28-6
M. Wt: 566.4 g/mol
InChI Key: OQNBPDKKWBPKGQ-VKBKZCJQSA-L
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Description

Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium is a complex organometallic compound containing rhodium, acetate, and oxazoline ligands[_{{{CITATION{{{1{BIS (ACETATO)AQUA [ (S,S)-4,6-BIS (4-ISOPROPYL-2-OXAZOLIN-2-YL)-M ](https://wwwsigmaaldrichcom/US/en/product/astatechinc/ateh9806624f?context=bbe){{{CITATION{{{_1{BIS (ACETATO)AQUA (S,S)-4,6-BIS (4-ISOPROPYL-2-OXAZOLIN-2-YL)-M ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of rhodium chloride with the ligand [(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene] in the presence of acetate ions[_{{{CITATION{{{_1{BIS (ACETATO)AQUA (S,S)-4,6-BIS (4-ISOPROPYL-2-OXAZOLIN-2-YL)-M .... The reaction is usually carried out under an inert atmosphere to prevent oxidation, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in asymmetric catalysis, where it facilitates various types of reactions, including:

  • Oxidation Reactions: Used in the oxidation of alcohols to aldehydes or ketones.

  • Reduction Reactions: Catalyzes the reduction of ketones to alcohols.

  • Substitution Reactions: Involved in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidants include molecular oxygen, hydrogen peroxide, and various metal-based oxidants.

  • Reduction: Typical reducing agents include hydrogen gas, formic acid, and hydrosilanes.

  • Substitution: Nucleophiles such as amines, thiols, and halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Primary and secondary alcohols.

  • Substitution: Amides, thioethers, and halogenated compounds.

Scientific Research Applications

Chemistry: This compound is widely used in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity[_{{{CITATION{{{_1{BIS (ACETATO)AQUA (S,S)-4,6-BIS (4-ISOPROPYL-2-OXAZOLIN-2-YL)-M .... It is particularly valuable in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.

Biology: In biological research, it can be used to study enzyme mechanisms and develop new biocatalysts.

Medicine: Its applications in drug synthesis make it an important tool in medicinal chemistry, aiding in the development of new therapeutic agents.

Industry: Beyond pharmaceuticals, it is used in the production of fine chemicals and materials with specific chiral properties.

Mechanism of Action

The compound exerts its effects through the coordination of the rhodium center to the ligands, creating a chiral environment that influences the outcome of the reaction. The oxazoline ligands provide steric hindrance and electronic effects, which help in achieving high enantioselectivity.

Molecular Targets and Pathways Involved:

  • Rhodium Center: Acts as the active site for catalysis.

  • Oxazoline Ligands: Contribute to the chiral environment and influence the reaction pathway.

Comparison with Similar Compounds

  • Bis(acetato)aqua[(S,S)-4,6-bis(4-phenyl-2-oxazolin-2-yl)-m-xylene]rhodium

  • Bis(acetato)aqua[(S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine]rhodium

Uniqueness: Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium is unique in its ability to catalyze a wide range of reactions with high enantioselectivity. Its structural features, including the specific arrangement of isopropyl groups and oxazoline ligands, contribute to its effectiveness in asymmetric catalysis.

Biological Activity

Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium is a rhodium complex that has garnered attention for its diverse biological activities. This compound, characterized by its unique coordination properties and structural features, plays a significant role in medicinal chemistry, particularly in cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H35_{35}N2_2O7_7Rh
  • Molecular Weight : 566.46 g/mol
  • CAS Number : 929896-28-6

The compound features a rhodium center coordinated with two acetate groups and a bis(oxazoline) ligand, which contributes to its chiral properties and potential biological interactions.

Biological Activity Overview

Recent studies have highlighted several key biological activities of rhodium complexes, including:

  • Antitumor Activity : Rhodium complexes have been shown to exhibit significant antitumor properties. They interact with cellular targets such as DNA and proteins, leading to inhibition of tumor growth.
  • Enzyme Inhibition : These complexes can act as inhibitors for various enzymes, including those involved in cancer progression.
  • Cellular Uptake and Stability : Research indicates that rhodium complexes can enhance cellular uptake of therapeutic agents due to their unique structural characteristics .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The complex has been shown to bind to DNA, potentially leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some rhodium complexes can generate ROS upon photoactivation, which contributes to their cytotoxic effects against cancer cells .
  • Ligand Exchange Dynamics : The open coordination sites in the rhodium(II) state allow for ligand exchange processes that may enhance biological activity .

Case Studies

  • Anticancer Studies : A study demonstrated that rhodium complexes could induce apoptosis in various cancer cell lines through DNA binding and ROS generation. The effectiveness was linked to the structural features of the ligands attached to the rhodium center .
  • Enzyme Inhibition : Research highlighted the ability of rhodium complexes to inhibit specific enzymes related to cancer metabolism, showcasing their potential as therapeutic agents against drug-resistant tumors .

Applications

The compound is utilized in several research areas:

Application AreaDescription
Catalysis Acts as an effective catalyst in asymmetric synthesis reactions, enhancing selectivity .
Pharmaceutical Development Key role in synthesizing chiral pharmaceuticals critical for drug efficacy .
Material Science Used in developing advanced materials due to its unique coordination properties .
Environmental Chemistry Applied in processes aimed at pollutant degradation, contributing to sustainable practices .

Properties

IUPAC Name

(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]benzene-6-id-1-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(3+);diacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N2O2.2C2H4O2.H2O.Rh/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4;2*1-2(3)4;;/h7,11-12,17-18H,9-10H2,1-6H3;2*1H3,(H,3,4);1H2;/q-1;;;;+3/p-2/t17-,18-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNBPDKKWBPKGQ-VKBKZCJQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C([C-]=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C.CC(=O)[O-].CC(=O)[O-].O.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C([C-]=C1C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C)C.CC(=O)[O-].CC(=O)[O-].O.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N2O7Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 2
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 3
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 4
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 5
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 6
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium

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